molecular formula C23H15N3O3 B2570022 3-(4-Hydroxyphenyl)-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one CAS No. 1321715-78-9

3-(4-Hydroxyphenyl)-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one

Cat. No.: B2570022
CAS No.: 1321715-78-9
M. Wt: 381.391
InChI Key: SLAGBDKBELKMJW-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Hydroxyphenyl)-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one (CAS: 1321715-78-9) is a quinazolinone derivative featuring a hydroxyphenyl substituent at position 3 and a (Z)-configured indolylidene methyl group at position 2. Its molecular formula is C23H15N3O3 (molecular weight: 381.38 g/mol), with a predicted density of 1.40±0.1 g/cm³ and a pKa of 10.05±0.30 .

Properties

IUPAC Name

3-(4-hydroxyphenyl)-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O3/c27-15-11-9-14(10-12-15)26-21(24-20-8-4-2-6-17(20)23(26)29)13-18-16-5-1-3-7-19(16)25-22(18)28/h1-13,27H,(H,25,28)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAGBDKBELKMJW-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)O)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)O)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001332141
Record name 3-(4-hydroxyphenyl)-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26725747
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1321715-78-9
Record name 3-(4-hydroxyphenyl)-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 3-(4-Hydroxyphenyl)-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is C23H15N3OC_{23}H_{15}N_3O with a molecular weight of approximately 381.38 g/mol. Its structure features a quinazolinone core substituted with a hydroxyphenyl group and an indole-derived moiety, which are essential for its biological activities.

PropertyValue
Molecular FormulaC23H15N3O
Molecular Weight381.38 g/mol
Density1.40 g/cm³ (predicted)
pKa10.05 (predicted)

Anticancer Activity

Recent studies have demonstrated that quinazolinone derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxicity against various cancer cell lines, showing promising results in inhibiting cell proliferation.

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulators such as cyclins and CDKs.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties, particularly against pathogenic bacteria and fungi.

  • Case Study : A study evaluated the antibacterial activity against Mycobacterium tuberculosis and found that derivatives of quinazolinones exhibited significant inhibitory effects, suggesting potential for development as anti-tuberculosis agents .

Anticholinesterase Activity

The compound has shown potential as an anticholinesterase agent, which is crucial for treating conditions like Alzheimer's disease.

  • Research Findings : Inhibition studies using Ellman's method revealed that certain derivatives of quinazolinone exhibited comparable efficacy to donepezil, a standard drug for Alzheimer's treatment .

Anti-inflammatory Activity

Quinazolinone derivatives have also been investigated for their anti-inflammatory properties, particularly their ability to inhibit cyclooxygenase (COX) enzymes.

  • Inhibition Studies : Compounds similar to the one discussed have been shown to inhibit COX-2 activity effectively, which is vital in managing inflammatory diseases .

Table 2: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerHigh (various cell lines)
AntimicrobialSignificant against M. tuberculosis
AnticholinesteraseComparable to donepezil
Anti-inflammatoryEffective COX-2 inhibition

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated that quinazolinone derivatives exhibit significant antimicrobial activity. The compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial survival .

Anticancer Potential

Research has indicated that quinazolinone derivatives possess anticancer properties. The compound has been evaluated for its cytotoxic effects on various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The underlying mechanisms may involve the modulation of signaling pathways associated with cell growth and survival .

Anti-inflammatory Effects

The anti-inflammatory properties of quinazolinones are also noteworthy. Studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes, potentially making them useful in treating inflammatory conditions .

Case Study 1: Antimicrobial Activity

In a controlled study, the compound was tested against a panel of pathogens. Results showed that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment option in the face of rising antibiotic resistance .

Case Study 2: Anticancer Activity

A series of in vitro assays were conducted on human cancer cell lines (e.g., breast and lung cancer). The compound demonstrated significant cytotoxicity with IC50 values indicating effective dose ranges for therapeutic use. Further studies are warranted to explore its efficacy in vivo .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The compound is compared to structurally analogous quinazolinones and indole derivatives (Table 1). Key differences include substituent groups, molecular weight, and functional moieties.

Table 1: Structural and Molecular Properties of Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C23H15N3O3 381.38 4-Hydroxyphenyl, (Z)-indolylidene methyl High polarity due to phenolic -OH group
3-(3-Methoxyphenyl)-2-(4-oxo-2-phenylquinazolin-3-ylamino)quinazolin-4(3H)-one (9d) C29H21N5O3 487.52 3-Methoxyphenyl, phenyl, amino linker Electron-donating methoxy group
3-(4-Chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3-ylamino)quinazolin-4(3H)-one (9h) C28H18ClN5O2 491.92 4-Chlorophenyl, phenyl, amino linker Electron-withdrawing chloro substituent
3-(3-Methoxyphenyl)-2-[2-(1-methyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one C25H19N3O2 393.44 3-Methoxyphenyl, ethenyl-indole Extended conjugation via ethenyl bridge
BQC1 (4-Oxo-N-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl amino)-2-phenylquinazoline-3-carboxamidine) C29H21N7O2 499.52 Phenyl, hydrazino-quinazolinone, carboxamidine Bifunctional quinazolinone with dual pharmacophores

Key Observations :

  • Substituent Effects : The target compound’s 4-hydroxyphenyl group increases hydrophilicity compared to methoxy (9d) or chloro (9h) substituents, which may enhance solubility in aqueous environments .
  • Hybrid Structures : BQC1 incorporates a carboxamidine linker, enabling interactions with charged residues in biological targets, unlike the target compound’s simpler indolylidene group.

Physicochemical Properties :

  • pKa: The target compound’s phenolic -OH group (pKa ~10.05) is more acidic than methoxy or chloro substituents, influencing ionization at physiological pH .
  • Thermal Stability : Compounds like 9d and 9h exhibit melting points of 113–134°C , while the target compound’s stability is inferred from its solid-state structure .

Anti-HIV Activity :

  • Mannich bases of isatin derivatives (e.g., Pan I and Pan M) demonstrate anti-HIV-1 activity , suggesting that the target compound’s indole moiety could be optimized for similar applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.